6,8-Dibromoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromoquinolin-5-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinolin-5-ol typically involves the bromination of quinoline derivatives. One common method involves the reaction of quinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
6,8-Dibromoquinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other therapeutic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 6,8-Dibromoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar chemical properties.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Compounds with potential anticancer activity.
Uniqueness
6,8-Dibromoquinolin-5-ol is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H5Br2NO |
---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
6,8-dibromoquinolin-5-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6/h1-4,13H |
InChI Key |
GQQGZABVZPHMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.